N-(4-fluorobenzyl)-N-methylglycine
Overview
Description
“N-(4-fluorobenzyl)-N-methylglycine” is a fluorinated compound. Fluorinated compounds are often used in pharmaceuticals and agrochemicals because the placement of fluorine atoms in a molecule can significantly influence its chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “N-butyl-N-(4-fluorobenzyl)dithiocarbamato-S,S’- (thiocyanato-N) (triphenylphosphine)nickel (II)”, has been synthesized and characterized by elemental analyses, IR, electronic and 1H and 13C NMR spectroscopy .
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-fluorobenzyl)piperidine, has been reported to interact with beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s.
Mode of Action
For instance, 4-(4-FLUOROBENZYL)PIPERIDINE is known to interact with Beta-secretase 1
Biochemical Pathways
Given the potential interaction with beta-secretase 1, it may influence the amyloidogenic pathway involved in the production of beta-amyloid peptides . These peptides are implicated in the pathogenesis of Alzheimer’s disease.
Result of Action
If it indeed interacts with beta-secretase 1, it could potentially influence the production of beta-amyloid peptides, thereby affecting neuronal function and potentially contributing to the pathogenesis of neurodegenerative diseases .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(7-10(13)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIUKAFPEDJVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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